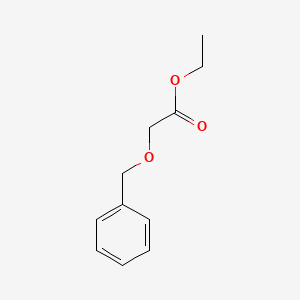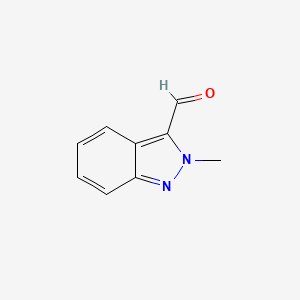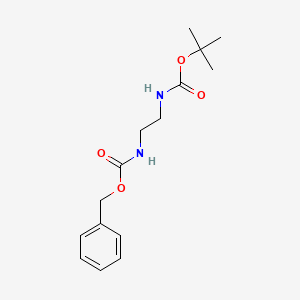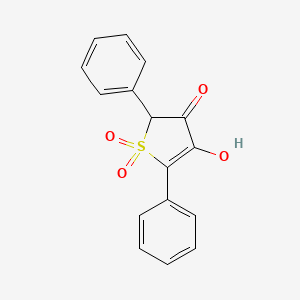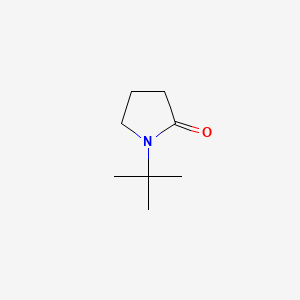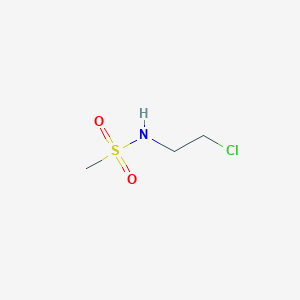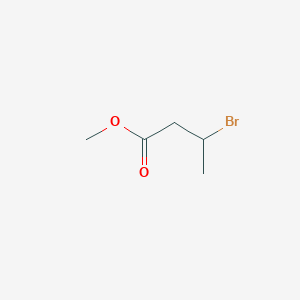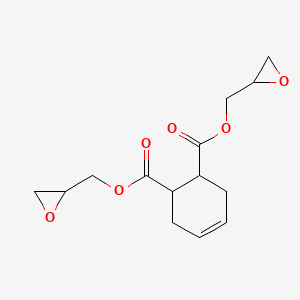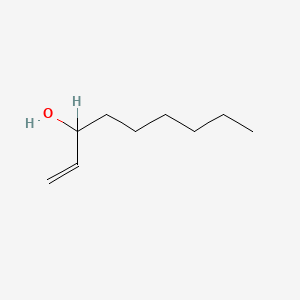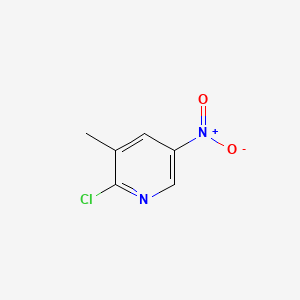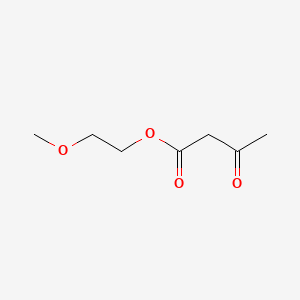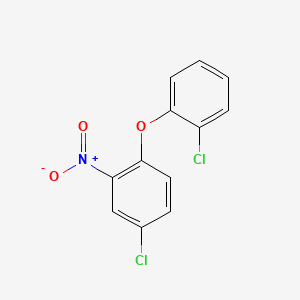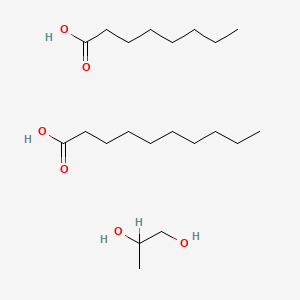
Decanoic acid, mixed diesters with octanoic acid and propylene glycol
Descripción general
Descripción
Decanoic acid, mixed diesters with octanoic acid and propylene glycol, is a compound that consists of decanoic acid, octanoic acid, and propylene glycol . It is commonly used in various industries, including cosmetics, personal care products, and pharmaceuticals . This compound is known for its emollient and moisturizing properties, making it a popular ingredient in skincare products .
Synthesis Analysis
This compound is the reaction product of propylene glycol and a mixture of octanoic acid and decanoic acid (C8 and C10 fatty acids) . The analogue is a diester with the same alkyl chain length as the assessed chemical .Molecular Structure Analysis
The molecular formula of this compound is C21H44O6 . The molecular weight ranges from 328.49 - 384.59 g/mol . The SMILES notation is CCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CC(CO)O .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow liquid with a characteristic odor . It is soluble in water and has a relatively low melting point . The boiling point is 269.6°C at 760 mmHg and the flash point is 121.8°C .Aplicaciones Científicas De Investigación
Percutaneous Absorption Enhancement
Studies have utilized propylene glycol, a component of the mixture, to investigate its effectiveness in enhancing percutaneous absorption. Reflectance Infrared Spectroscopy has been validated as a quantitative method to measure in vivo percutaneous absorption, demonstrating the potential of propylene glycol to improve the delivery of active compounds across the human stratum corneum (Higo et al., 1993).
Gastric Emptying Studies
The 13C-octanoic acid breath test, a noninvasive technique, has been applied to assess gastric emptying in preterm infants. This method adapts the methodology for test meal and sampling, providing insights into the digestion process in this sensitive population (Veereman-Wauters et al., 1996). Moreover, pharmacological modulation of gastric emptying rates, influenced by compounds like erythromycin and propantheline, has been studied using carbon-labeled octanoic acid breath tests to detect changes in the gastric emptying rate (Maes et al., 1994).
Exposure and Health Effects
Research on the health effects of propylene glycol exposure, especially in occupational settings like aviation emergency training, highlights the need for understanding acute ocular and respiratory effects. Short exposure to propylene glycol mist has shown to cause acute ocular and upper airway irritation in non-asthmatic subjects, underlining the importance of safety measures in environments with potential exposure to propylene glycol mists (Wieslander et al., 2001).
Applications in Personal Care and Household Products
The occurrence of compounds like phthalates, parabens, and bisphenol A diglycidyl ether (BADGE) in indoor dust, which includes derivatives of octanoic and decanoic acids, has been investigated for implications on human exposure. Such studies provide valuable data on the environmental presence and potential exposure risks of these compounds in household settings (Tran et al., 2016).
Propiedades
IUPAC Name |
decanoic acid;octanoic acid;propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWQUQVFVLJWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Decanoic acid;octanoic acid;propane-1,2-diol | |
CAS RN |
68583-51-7 | |
| Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68583-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol dicaprylate/dicaproate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



